molecular formula C10H19NO2 B14448583 2-Nitrodec-1-ene CAS No. 77934-56-6

2-Nitrodec-1-ene

Cat. No.: B14448583
CAS No.: 77934-56-6
M. Wt: 185.26 g/mol
InChI Key: PDBSOLASTTUPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrodec-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a decene chain. This compound falls under the category of nitroalkenes, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrodec-1-ene can be synthesized through several methods:

    Nitration of Dec-1-ene: This involves the direct nitration of dec-1-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to avoid over-nitration and side reactions.

    Oxidation of Aminodec-1-ene: Another method involves the oxidation of aminodec-1-ene using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Various oxidized derivatives of this compound.

    Reduction: 2-Aminodec-1-ene.

    Substitution: Substituted dec-1-enes with different functional groups replacing the nitro group.

Scientific Research Applications

2-Nitrodec-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Nitrodec-1-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attacks. This reactivity is exploited in various chemical reactions, where the nitro group can be transformed into other functional groups or used to activate the molecule for further reactions.

Similar Compounds:

    Nitromethane: A simple nitroalkane with a single carbon chain.

    2-Nitropropane: A nitroalkane with a three-carbon chain.

    Nitrobenzene: An aromatic nitro compound with different reactivity due to the aromatic ring.

Comparison: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter nitroalkanes like nitromethane and 2-nitropropane. Unlike nitrobenzene, which has an aromatic ring, this compound’s aliphatic nature makes it more flexible and less rigid, allowing for different types of chemical transformations and applications.

Properties

77934-56-6

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-nitrodec-1-ene

InChI

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h2-9H2,1H3

InChI Key

PDBSOLASTTUPNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.